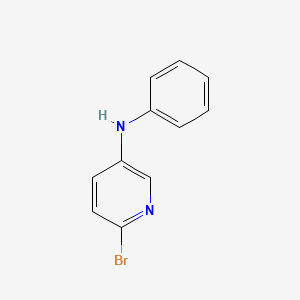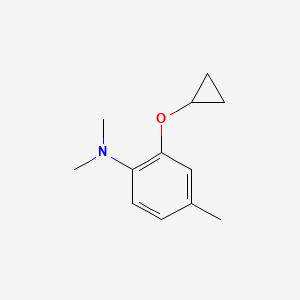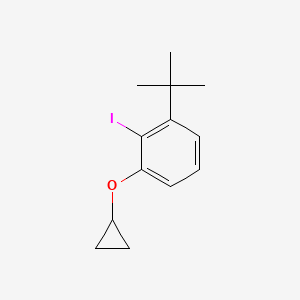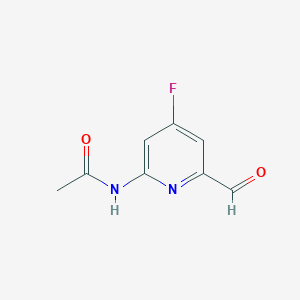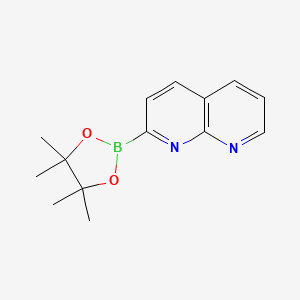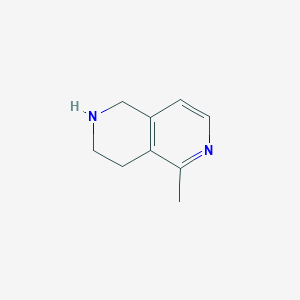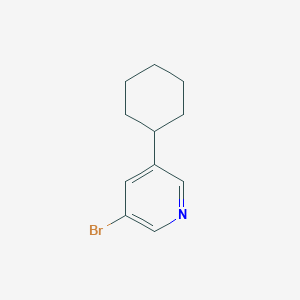
3-Bromo-5-cyclohexylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-cyclohexylpyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the third position and a cyclohexyl group attached to the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-cyclohexylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-cyclohexylpyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include 3-amino-5-cyclohexylpyridine, 3-thio-5-cyclohexylpyridine, and 3-alkoxy-5-cyclohexylpyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 5-cyclohexylpyridine.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-cyclohexylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used to study the effects of brominated pyridines on cellular processes. It can be used as a probe to investigate the interactions of brominated compounds with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyclohexylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Bromopyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
5-Cyclohexylpyridine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
3-Bromo-5-hydroxypyridine: Contains a hydroxyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-5-cyclohexylpyridine is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1209459-48-2 |
|---|---|
Formule moléculaire |
C11H14BrN |
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
3-bromo-5-cyclohexylpyridine |
InChI |
InChI=1S/C11H14BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Clé InChI |
GKIAJCAULUPYJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





